![molecular formula C14H18N4O3 B2711486 1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 1396886-34-2](/img/structure/B2711486.png)
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide
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Description
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide, also known as PZM21, is a novel opioid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. PZM21 was discovered in 2016 by researchers at the University of California, San Francisco, and has been shown to have significant analgesic effects without the side effects commonly associated with traditional opioid analgesics.
Scientific Research Applications
- Researchers have examined the compound’s ability to inhibit microbial growth. It has been tested against various bacteria, fungi, and viruses to assess its potential as an antimicrobial agent .
- Investigations have explored whether this compound exhibits antiviral effects. Researchers have studied its activity against specific viruses, aiming to identify potential therapeutic applications .
- The compound’s impact on cancer cells has been investigated. It has been tested against different cancer cell lines (e.g., breast cancer, liver cancer) to evaluate its cytotoxicity and potential as an anticancer agent .
- Some studies have focused on the compound’s antioxidant properties. Its ability to scavenge free radicals may have implications for oxidative stress-related diseases .
- Computational modeling has been employed to understand how this compound interacts with specific protein targets. Docking studies provide insights into its binding affinity and potential mechanisms of action .
- Researchers have screened this compound against various biological targets to identify potential pharmacological activities. These screenings help prioritize further investigations .
- By modifying the compound’s structure and assessing its biological effects, researchers aim to establish SAR trends. This information guides the design of related compounds with improved properties .
- Understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. Additionally, toxicity studies assess its safety profile .
Antimicrobial Activity
Antiviral Properties
Cancer Research
Free Radical Scavenging
Molecular Docking Studies
Bioactivity Screening
Structure-Activity Relationship (SAR)
Pharmacokinetics and Toxicity Studies
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGSWKQXDEDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide |
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